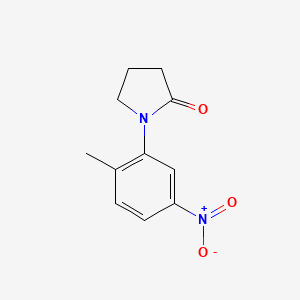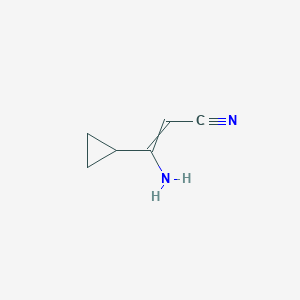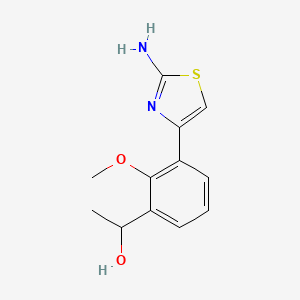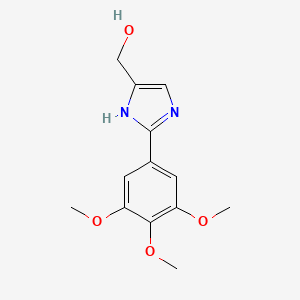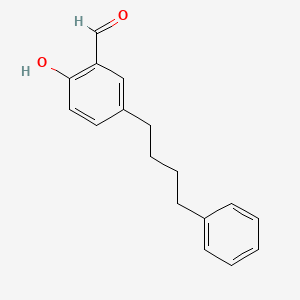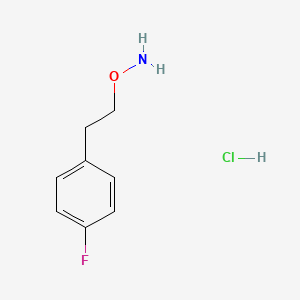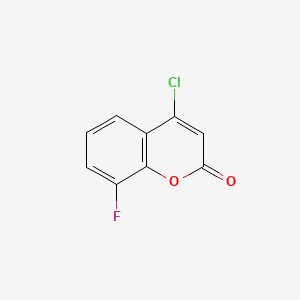
4-Chloro-8-fluorocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-fluorocoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluorocoumarin typically involves the introduction of chlorine and fluorine atoms into the coumarin core. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-fluoro-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-fluorocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of functionalized coumarin derivatives .
Applications De Recherche Scientifique
4-Chloro-8-fluorocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: The compound is employed in bioimaging and as a marker for tracking biological processes.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-fluorocoumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, affecting their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound’s fluorescence properties also make it useful for studying molecular pathways and interactions .
Comparaison Avec Des Composés Similaires
4-Chloro-8-fluorocoumarin can be compared with other coumarin derivatives such as:
4-Methylcoumarin: Lacks the halogen atoms, resulting in different chemical and biological properties.
7-Hydroxycoumarin: Known for its strong fluorescence and use in bioimaging.
6-Chlorocoumarin: Similar to this compound but with chlorine at a different position, affecting its reactivity and applications.
The unique combination of chlorine and fluorine in this compound provides distinct advantages in terms of chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H4ClFO2 |
|---|---|
Poids moléculaire |
198.58 g/mol |
Nom IUPAC |
4-chloro-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-6-4-8(12)13-9-5(6)2-1-3-7(9)11/h1-4H |
Clé InChI |
KNIBPOKQVHUWGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)OC(=O)C=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


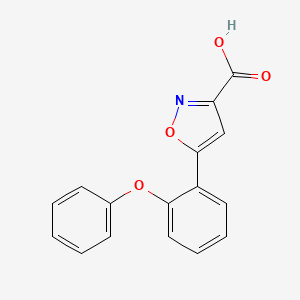
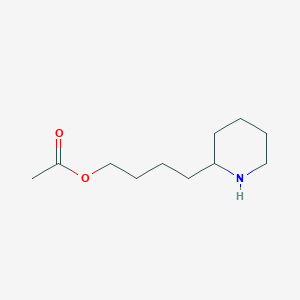
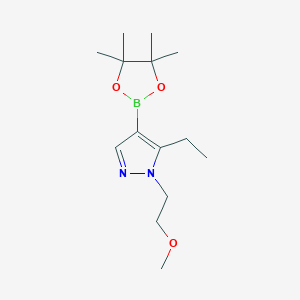

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
